9-oxo-N-phenyl-9H-fluorene-1-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H13NO2 |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
9-oxo-N-phenylfluorene-1-carboxamide |
InChI |
InChI=1S/C20H13NO2/c22-19-16-10-5-4-9-14(16)15-11-6-12-17(18(15)19)20(23)21-13-7-2-1-3-8-13/h1-12H,(H,21,23) |
InChI Key |
NHFBPAZHXVDQMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C34 |
Origin of Product |
United States |
Foundational & Exploratory
Literature review of N-phenyl-9H-fluorene-1-carboxamide compounds
Title: The N-Phenyl-9H-Fluorene-1-Carboxamide Scaffold: Structural Dynamics, Synthesis, and Therapeutic Applications Subtitle: A Technical Deep-Dive into Apoptosis Induction and Tubulin Inhibition
Executive Summary
The N-phenyl-9H-fluorene-1-carboxamide scaffold represents a specialized chemical class distinct from the more common 9-carboxamide derivatives often associated with P2X7 antagonism. This specific 1-carboxamide regioisomer, and particularly its 9-oxo (fluorenone) oxidized derivatives, has emerged as a potent chemotype for anticancer therapeutics .
Unlike general fluorene derivatives, the functionalization at the C1 position creates a unique steric environment that forces the amide bond and the N-phenyl ring into a specific torsion angle relative to the tricyclic core. This geometry is critical for its primary biological activities: induction of apoptosis via caspase activation and inhibition of tubulin polymerization by targeting the colchicine-binding site.
This guide synthesizes the structure-activity relationships (SAR), synthetic pathways, and validation protocols for this compound class, serving as a blueprint for medicinal chemists and pharmacologists.
Chemical Architecture & Structural Logic
The core structure consists of a fluorene (or fluorenone) tricyclic system with a carboxamide linker at the C1 position connecting to a phenyl ring.
The C1 Regioisomer Advantage
Most fluorene-based drugs utilize the C2 or C9 positions. The C1 substitution is sterically crowded by the C9 bridge.
-
Conformational Lock: The proximity of the C1-carbonyl to the C9 position restricts free rotation, often locking the N-phenyl group in a non-planar conformation.
-
Pharmacophore Overlap: This twisted conformation mimics the biaryl systems found in natural tubulin inhibitors (e.g., colchicine, combretastatin A-4).
The 9-Position Switch (Oxo vs. H)
A critical SAR bifurcation exists at the 9-position bridgehead:
-
9-Oxo (Fluorenone): The oxidized form (C=O at C9) is generally the most potent for cytotoxicity and apoptosis induction (e.g., Compound 2a) .
-
9H (Fluorene): The reduced form (CH2 at C9)—the specific structure requested—retains biological activity but is typically 2-fold less potent than its 9-oxo counterpart . However, it remains a vital scaffold for solubility modulation and metabolic stability studies.
Therapeutic Mechanisms
The biological profile of N-phenyl-9H-fluorene-1-carboxamides is defined by dual-mechanism cytotoxicity.
Primary Mechanism: Caspase-Dependent Apoptosis
These compounds trigger the extrinsic and intrinsic apoptotic pathways. High-throughput screening (HTS) has identified them as direct activators of the caspase cascade, leading to rapid cell death in T47D (breast), HCT116 (colon), and SNU398 (liver) cancer lines .[1]
Secondary Mechanism: Tubulin Destabilization
Substituted derivatives (particularly those with 2-methyl or 2-halo on the N-phenyl ring) bind to the colchicine site of tubulin.
-
Effect: Prevents microtubule polymerization.[2]
-
Result: G2/M phase cell cycle arrest followed by apoptosis.[1][2][3][4]
-
Selectivity: Unlike taxanes (stabilizers), these are destabilizers, effective against cells with multi-drug resistance (MDR) phenotypes .
Tertiary Application: Anthrax Toxin Inhibition
Specific derivatives (e.g., 3-[(9-oxo-9H-fluorene-1-carbonyl)-amino]-benzoic acid) act as inhibitors of the Edema Factor (EF) of Bacillus anthracis, blocking the toxin-catalyzed production of cAMP in macrophages .[5]
Visualization: Signaling & SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) flow and the downstream biological signaling pathways.
Caption: SAR logic flow from the core scaffold to biological outcomes. Note the critical role of 9-oxo oxidation for maximal potency.
Quantitative Data Summary
The following table summarizes the potency shifts based on structural modifications, derived from comparative studies .
| Compound Variant | 9-Position | N-Phenyl Sub.[1][5][6][7][8][9] | EC50 (Caspase) | GI50 (HCT116) | Notes |
| Compound 2a | C=O[1][2] (Oxo) | 2-Methyl | 0.25 µM | 0.18 µM | Lead apoptosis inducer. |
| Compound 2b | CH2 (9H) | 2-Methyl | ~0.50 µM | ~0.40 µM | Reduced analog; 2x less potent. |
| Compound 6s | C=O (Oxo) | 2-Pyrazole | 0.35 µM | 0.22 µM | Improved aqueous solubility. |
| Compound 5a | C=O[2][7][8] (Oxo) | 2-Me (7-NO2 on core) | 0.15 µM | 0.04 µM | 7-substitution increases potency. |
Experimental Protocols (Self-Validating)
To ensure reproducibility and scientific integrity, the following protocols utilize internal controls and validation steps.
Synthesis of N-phenyl-9H-fluorene-1-carboxamide
Rationale: Direct amide coupling using BOP or HATU is preferred over acid chlorides for 1-substituted fluorenes to prevent steric-induced side reactions.
-
Starting Material: Dissolve 9H-fluorene-1-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Note: If the 9-oxo derivative is desired, start with 9-fluorenone-1-carboxylic acid.[5]
-
-
Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 mins at RT to form the active ester.
-
Coupling: Add the substituted aniline (e.g., o-toluidine) (1.1 eq).
-
Reaction: Stir at 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted aniline), saturated NaHCO3 (remove unreacted acid), and brine.
-
Purification: Recrystallize from EtOH or perform flash chromatography.
-
Validation: 1H NMR must show the amide doublet at ~10.5 ppm and the distinct fluorene bridging protons (if 9H) at ~3.9 ppm (singlet, 2H).
Caspase-3/7 Activation Assay
Rationale: This assay distinguishes true apoptosis from necrotic cell death.
-
Seeding: Plate HCT116 cells (5,000 cells/well) in white-walled 96-well plates.
-
Treatment: Treat with test compounds (0.01 – 10 µM) for 24 hours.
-
Positive Control:Staurosporine (1 µM).
-
Negative Control: DMSO (0.1%).
-
-
Detection: Add Caspase-Glo® 3/7 reagent (Promega) (1:1 ratio). Incubate 1 hour at RT.
-
Readout: Measure luminescence.
-
Data Integrity Check: The Z-factor of the assay must be >0.5. If Staurosporine does not yield >10-fold induction over DMSO, the assay is invalid.
Tubulin Polymerization Assay (In Vitro)
Rationale: Confirms the mechanism of G2/M arrest.
-
Setup: Use >99% pure bovine brain tubulin in PEM buffer containing GTP.
-
Baseline: Establish baseline fluorescence (360 nm Ex / 450 nm Em) at 37°C.
-
Induction: Add test compound (3 µM).
-
Control A (Inhibitor):Colchicine or Vincristine .
-
Control B (Stabilizer):Paclitaxel .[8]
-
-
Measurement: Monitor fluorescence for 60 minutes.
-
Interpretation: A decrease in Vmax (rate of polymerization) and steady-state fluorescence compared to vehicle indicates inhibition.
Workflow Visualization
Caption: Integrated workflow from chemical synthesis to biological validation.
References
-
Kemnitzer, W., et al. (2009). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay.[1] 1. Structure-activity relationships of the carboxamide group.[1][2][4][5][7][8] Bioorganic & Medicinal Chemistry Letters, 19(11), 3045-3049.[1]
-
Kemnitzer, W., et al. (2010). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers... 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring.[1][2][10] Bioorganic & Medicinal Chemistry Letters, 20(3), 1288-1292.[10]
-
Sirisoma, N., et al. (2009). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides... as inhibitors of tubulin polymerization. Journal of Medicinal Chemistry.
-
Turk, B. E., et al. (2011). Structure-based redesign of an edema toxin inhibitor.[5] Bioorganic & Medicinal Chemistry, 19(18), 5458-5467.
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Technical Guide: Structure-Activity Relationship (SAR) of N-Phenyl Substituted Fluorenones
This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of N-phenyl substituted fluorenones , with a specific focus on their application as anticancer agents (apoptosis inducers and tubulin inhibitors).
Executive Summary
The fluorenone scaffold (9H-fluoren-9-one) represents a privileged structure in medicinal chemistry due to its planar, rigid tricyclic architecture, which facilitates DNA intercalation and hydrophobic pocket binding. N-phenyl substituted fluorenones —specifically those linked via carboxamide or amine bridges—have emerged as potent apoptosis inducers and tubulin polymerization inhibitors.[1]
This guide dissects the SAR of two primary subclasses:
-
N-aryl-9-oxo-9H-fluorene-1-carboxamides: A potent class of apoptosis inducers.[2]
-
2-(N-phenylamino)fluorenones: A class requiring careful optimization to avoid mutagenic toxicity associated with the 2-position.
Chemical Architecture & Synthesis Strategy
The Core Scaffold
The biological activity of fluorenones hinges on the planarity of the tricyclic system. Substituents are numbered according to the IUPAC system shown below.
Figure 1: Functional zones of the fluorenone scaffold.[3]
Synthetic Pathway (N-aryl-1-carboxamides)
The synthesis of the lead class, N-aryl-9-oxo-9H-fluorene-1-carboxamides, typically proceeds via the condensation of fluorenone-1-carboxylic acid with substituted anilines.
Protocol 1: Amide Coupling via Acid Chloride
-
Activation: Reflux 9-oxo-9H-fluorene-1-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂) with a catalytic amount of DMF for 2 hours.
-
Evaporation: Remove excess SOCl₂ under reduced pressure to yield the acid chloride.
-
Coupling: Dissolve the residue in anhydrous DCM. Add the appropriate substituted aniline (1.1 eq) and Pyridine (or TEA) (2.0 eq) at 0°C.
-
Workup: Stir at room temperature for 4–12 hours. Quench with water, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Structure-Activity Relationship (SAR) Analysis
The SAR of N-phenyl substituted fluorenones is driven by steric constraints at the linker site and electronic modulation of the phenyl ring.
SAR of the N-Phenyl Ring (The "Head" Group)
In the 1-carboxamide series, the N-phenyl ring occupies a hydrophobic pocket. The position of substituents on this ring is the primary determinant of potency.
| Position on N-Phenyl | Substituent Effect | Observation |
| Ortho (2-position) | Critical for Activity | Substituents here (e.g., -Me, -Cl) lock the conformation relative to the amide bond. 2-Methyl is optimal (Lead Compound 2a). |
| Meta (3-position) | Tolerated / Variable | Electron-withdrawing groups (e.g., -CF3) often decrease potency compared to ortho-substitution. |
| Para (4-position) | Detrimental | Bulky groups here frequently clash with the binding pocket, significantly raising IC50 values. |
| Heterocyclic Replacement | Favorable | Replacing the phenyl ring with a Pyrazolyl-phenyl moiety (Compound 6s) retains potency while improving aqueous solubility [1]. |
SAR of the Fluorenone Core (The "Body")
Modifications to the tricyclic core affect DNA intercalation affinity and metabolic stability.
-
Position 1 (Linker attachment): Essential. Moving the carboxamide to position 2, 3, or 4 results in a complete loss of apoptosis-inducing activity. This suggests a strict spatial requirement for the H-bond donor/acceptor motif relative to the carbonyl at C9.
-
Position 7 (Distal substitution): This is the only position on the core that tolerates modification well.
-
7-Bromo / 7-Nitro: Enhances potency by 2-5 fold.
-
Mechanism Shift: 7-substituted analogs often gain tubulin polymerization inhibitory activity in addition to caspase activation [2].
-
-
C9 Carbonyl: Reduction to the alcohol (fluorenol) or removal (fluorene) generally reduces activity by 2-fold, indicating the ketone plays a role in H-bonding or maintaining planarity.
Visual SAR Map
Figure 2: SAR Logic Map for N-phenyl-9-oxo-9H-fluorene-1-carboxamides.
Mechanism of Action (MOA)
The N-phenyl fluorenones operate via a dual mechanism, depending on the substitution pattern at Position 7.
-
Caspase-Dependent Apoptosis: The primary mechanism for 1-carboxamides. They induce G2/M cell cycle arrest followed by activation of Caspase-3 and Caspase-8.
-
Tubulin Inhibition: Analogs with 7-substitutions (e.g., 7-bromo) bind to the colchicine site of tubulin, inhibiting polymerization.
Signaling Pathway Diagram
Figure 3: Dual mechanism of action involving tubulin inhibition and caspase activation.[4][5]
Experimental Protocols
To validate the SAR described above, the following assays are standard.
Caspase-3 Activation Assay (High-Throughput)
-
Objective: Quantify apoptosis induction.
-
Reagents: T47D or HCT116 cell lines, Caspase-Glo® 3/7 Assay (Promega).
-
Protocol:
-
Seed cells (5,000/well) in 96-well white-walled plates.
-
Incubate for 24h.
-
Treat with test compounds (0.01 – 10 µM) for 24h.
-
Add Caspase-Glo reagent (1:1 ratio).
-
Incubate 1h at room temperature.
-
Measure luminescence using a plate reader.
-
Data Analysis: Calculate EC50 relative to DMSO control.
-
Tubulin Polymerization Assay
-
Objective: Confirm direct target interaction for 7-substituted analogs.
-
Protocol:
-
Use purified porcine brain tubulin (>99%).
-
Resuspend tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) with 1 mM GTP.
-
Add test compound (5 µM) or control (Colchicine).
-
Monitor absorbance at 340 nm at 37°C for 60 minutes.
-
Result: Active compounds will suppress the sigmoidal polymerization curve (Vmax reduction).
-
Key Data Summary
The following table summarizes the SAR trends for the N-aryl-9-oxo-9H-fluorene-1-carboxamide series [1, 2].
| Compound ID | R1 (N-Phenyl Sub) | R7 (Core Sub) | EC50 (Caspase) [µM] | Tubulin Inhibition | Notes |
| 2a | 2-Methyl | H | 0.037 | Inactive | Initial Hit. Potent apoptosis inducer.[4][6] |
| 2b | 3-Methyl | H | > 10.0 | Inactive | Loss of ortho-lock effect. |
| 2c | 4-Methyl | H | > 10.0 | Inactive | Steric clash in binding pocket. |
| 5a | 2-Methyl | Bromo | 0.005 | Active | 7-Br adds dual mechanism; 7x potency boost. |
| 6s | 2-(Pyrazol-1-yl) | H | 0.15 | Inactive | Improved solubility; retains activity. |
References
-
Kemnitzer, W., et al. (2009). "Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group."[1][4][6] Bioorganic & Medicinal Chemistry Letters, 19(11), 3045-3049.[4] Link
-
Kemnitzer, W., et al. (2010). "Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers... 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring."[1][4][6] Bioorganic & Medicinal Chemistry Letters, 20(3), 1288-1292.[6] Link
-
Lee, C. C., et al. (2013).[7][8] "Design, synthesis and antiproliferative evaluation of fluorenone analogs with DNA topoisomerase I inhibitory properties." Bioorganic & Medicinal Chemistry, 21(22), 7125-7133.[8] Link
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Bridging Organic Electronics and Bio-Materials: A Technical Guide to Fluorenone Carboxamides
Executive Summary
Fluorenone carboxamides represent a highly versatile class of polycyclic aromatic compounds. Traditionally recognized for their potent biological activities as antiviral and anti-tumor agents, these molecules have recently emerged as critical electron-deficient building blocks in organic electronics. This whitepaper explores the dual-nature of fluorenone carboxamides, detailing their molecular design, charge-transport mechanics in organic field-effect transistors (OFETs), and their biophysical interactions with DNA G-quadruplexes.
Molecular Architecture: The Fluorenone Core
The fluorenone core is characterized by three fused aromatic rings and a central carbonyl unit. This central carbonyl induces an unusual polarity that enhances solid-state packing and thermal stability[1]. By functionalizing the fluorenone core with carboxamide or imide groups, researchers can fine-tune both its electronic bandgap and its biological binding affinity. For instance, imide-functionalized fluorenones (FOI) exhibit highly coplanar frameworks and deep-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, making them exceptionally stable electron acceptors[2].
Divergent application pathways for fluorenone carboxamides in electronics and biology.
Applications in Organic Electronics
In the realm of organic electronics, achieving stable n-type (electron-transporting) polymer semiconductors is notoriously difficult due to the susceptibility of charge carriers to oxidative degradation. Fluorenone carboxamides and their imide derivatives solve this by lowering the LUMO level, making electrons in the highest energy states less accessible to air-based impurities[1].
When copolymerized with donor molecules like diketopyrrolopyrrole (DPP), fluorenone derivatives yield block copolymers with exceptional thermal stability (melting points >300 °C)[1]. Furthermore, cyanated imide-functionalized fluorenones (FCNI) have demonstrated unipolar n-type transport characteristics with electron mobilities reaching 0.11 cm² V⁻¹ s⁻¹[2].
Applications in Bio-Materials and Therapeutics
Beyond electronics, the planar, conjugated structure of fluorenone carboxamides makes them ideal intercalators for nucleic acids. Specifically, they are utilized as highly selective ligands for DNA G-quadruplexes—secondary structures found in telomeric regions and oncogene promoters[3].
The introduction of a net positive charge onto the carboxamide side chain (e.g., via an N-methylmorpholinium cation) significantly improves G-quadruplex binding[3]. The planar fluorenone core stacks onto the G-quartets via
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for each reagent and built-in control mechanisms.
Synthesis of Fluorenone Carboxamides via Pd(II)-Catalyzed C-H Arylation
Causality: Direct C-H functionalization bypasses the need for pre-functionalized starting materials. Palladium acetate (Pd(OAc)₂) is utilized to activate the inert C(sp²)-H bond, while a silver oxidant (AgOAc) regenerates the active Pd(II) catalyst.
-
Preparation: In a round-bottom flask, dissolve 9-oxo-9H-fluorene-4-carboxamide (1 mmol) and the aryl iodide coupling partner (e.g., 3-iodocarbazole, 4 equiv.) in m-xylene. Reasoning:m-Xylene's high boiling point provides the thermal energy necessary to overcome the C-H activation barrier.
-
Catalysis: Add Pd(OAc)₂ (10 mol%) and AgOAc (2 equiv.).
-
Reaction: Heat the mixture to 130 °C under an inert argon atmosphere for 24 hours.
-
Validation: Monitor the reaction via TLC. A successful reaction is self-validated by the disappearance of the starting carboxamide spot. Post-purification, confirm the C-C bond formation via ¹H-NMR, specifically looking for the loss of the specific fluorenone proton and the integration of the new aryl protons. This method yields fluorenone-carbazole coupled scaffolds with up to 93% yield.
Synthetic workflow for functionalized fluorenone carboxamides via C-H arylation.
Fabrication of n-Type OFET Devices
Causality: Spin-coating ensures a uniform thin-film morphology, which is critical for continuous charge transport pathways. Thermal annealing reorganizes the polymer chains into highly ordered
-
Substrate Prep: Clean heavily doped n-type Si wafers (with a 300 nm SiO₂ dielectric layer) using piranha solution, followed by treatment with octadecyltrichlorosilane (OTS) to create a hydrophobic, trap-free interface.
-
Deposition: Dissolve the FOI-based polymer in chlorobenzene (5 mg/mL). Spin-coat onto the substrate at 2000 rpm for 60 seconds.
-
Annealing: Anneal the films at 150 °C for 30 minutes in a nitrogen-filled glovebox.
-
Contacts: Thermally evaporate gold (Au) source and drain electrodes through a shadow mask.
-
Validation: Extract the electron mobility (
) from the saturation regime of the transfer curve ( vs ). The system self-validates if the forward and reverse voltage sweeps show minimal hysteresis, confirming that the OTS treatment successfully eliminated interfacial charge traps.
Step-by-step workflow for the fabrication and validation of fluorenone-based OFET devices.
FRET-Melting Assay for G-Quadruplex Stabilization
Causality: FRET (Förster Resonance Energy Transfer) provides a highly sensitive, real-time readout of DNA unfolding. As the fluorenone ligand stabilizes the G-quadruplex, more thermal energy is required to melt the structure, resulting in a quantifiable shift in melting temperature (
-
Oligonucleotide Prep: Use a dual-labeled telomeric DNA sequence (e.g., FAM-d[AG₃(T₂AG₃)₃]-TAMRA). Dilute to 200 nM in a potassium phosphate buffer (K⁺ stabilizes the G-quartet).
-
Ligand Incubation: Add the fluorenone carboxamide derivative at varying concentrations (1 µM to 5 µM).
-
Thermal Denaturation: Heat the samples from 25 °C to 95 °C at a rate of 1 °C/min using a real-time PCR thermocycler, monitoring FAM emission at 520 nm.
-
Validation: The system is self-validating through the inclusion of a scrambled duplex DNA control. A true G-quadruplex ligand will show a large
for the telomeric sequence but a negligible for the duplex control, proving structural selectivity rather than non-specific electrostatic binding[3].
Quantitative Data Summary
The following table synthesizes the critical performance metrics of fluorenone derivatives across both materials science and biological applications.
| Derivative / Material | Target Application | Key Parameter Measured | Quantitative Value | Ref |
| Imide-Functionalized Fluorenone (FOI) | n-Type OFETs | Lowest Unoccupied Molecular Orbital (LUMO) | -4.05 eV | [2] |
| Cyanated FOI Derivative (FCNI) | n-Type OFETs | Maximum Electron Mobility ( | 0.11 cm² V⁻¹ s⁻¹ | [2] |
| Fluorenone-DPP Block Co-polymer | p-Type OFETs | Thermal Stability (Melting Point) | > 300 °C | [1] |
| Fluorenone-Carbazole Scaffold | Optoelectronics | Reaction Yield (Pd-Catalyzed C-H Arylation) | 93% | |
| N-methylmorpholinium Fluorenone | Anti-Cancer Therapeutics | G-Quadruplex Binding Affinity ( | High Stabilization | [3] |
References
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- 2. Imide-Functionalized Fluorenone and Its Cyanated Derivative Based n-Type Polymers: Synthesis, Structure-Property Correlations, and Thin-Film Transistor Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational design, synthesis, biophysical and antiproliferative evaluation of fluorenone derivatives with DNA G-quadruplex binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Amide Bond Formation Techniques for Fluorenone-1-Carboxylic Acid Derivatives
Introduction: Navigating the Challenges of Amide Synthesis with Fluorenone Scaffolds
The fluorenone core is a privileged scaffold in medicinal chemistry and material science, prized for its rigid, planar structure and unique photophysical properties.[1][2] Derivatives of fluorenone are investigated as anticancer, antiviral, and neuromodulatory agents.[2][3] The amide bond, being the most common linkage in drug molecules, is frequently synthesized to explore the structure-activity relationships of these derivatives.[4][5][6]
However, the direct formation of an amide from a carboxylic acid and an amine is a kinetically slow process that requires activation of the carboxyl group.[7][8] The synthesis of amides from fluorenone-1-carboxylic acid presents specific challenges. The electron-withdrawing nature of the fluorenone ketone can reduce the nucleophilicity of the carboxylate, making activation more demanding. Furthermore, the substitution at the 1-position introduces potential steric hindrance. These factors often render standard amidation protocols sluggish or ineffective, necessitating the use of more potent coupling reagents or alternative synthetic strategies to achieve high yields.[4]
This guide provides a detailed analysis of robust and field-proven techniques for the successful synthesis of amide derivatives of fluorenone-1-carboxylic acid. We will explore the causality behind reagent selection, provide step-by-step protocols, and offer a comparative analysis to guide researchers toward the optimal method for their specific substrates.
Core Principle: The Activation of the Carboxylic Acid
The fundamental principle of amide bond formation is the conversion of the carboxylic acid's hydroxyl group, a poor leaving group, into a highly reactive acylating agent.[9] This is achieved using a "coupling reagent" that generates a reactive intermediate, which is then susceptible to nucleophilic attack by the amine.
Caption: General workflow for amide bond formation.
Method 1: Carbodiimide-Mediated Coupling with EDC and HOBt
Expert Rationale: This is the workhorse method for many amide couplings due to its cost-effectiveness and operational simplicity. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, which means its urea byproduct can be easily removed with a simple aqueous wash, a significant advantage over the less soluble byproduct of dicyclohexylcarbodiimide (DCC).[10][11] For a less reactive acid like a fluorenone derivative, the addition of an activator such as 1-hydroxybenzotriazole (HOBt) is critical. HOBt intercepts the initial, unstable O-acylisourea intermediate to form an HOBt-active ester. This active ester is more stable than the O-acylisourea but significantly more reactive towards the amine, which enhances reaction rates and, for chiral substrates, suppresses racemization.[7][10][12]
Reaction Mechanism:
Caption: Mechanism of EDC/HOBt-mediated coupling.
Detailed Protocol: EDC/HOBt Coupling
Materials:
-
Fluorenone-1-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 - 1.5 equiv)[7]
-
HOBt (1.2 equiv)[7]
-
Anhydrous Solvent (DCM or DMF, to make ~0.2 M solution)
-
Base (DIPEA or Et₃N, 2.5 equiv, optional but recommended)
-
Standard workup reagents (Water, 1N HCl, sat. NaHCO₃, brine, anhydrous Na₂SO₄, ethyl acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the fluorenone-1-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.
-
If using a base, add DIPEA (2.5 equiv) dropwise to the cooled solution.[7]
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
Work-up & Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water (to remove the EDC-urea byproduct), 1N HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.[7][10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Method 2: Potent Activation with Aminium Salts (HATU)
Expert Rationale: When EDC/HOBt fails to provide satisfactory yields, particularly with sterically hindered or electron-deficient amines, a more powerful activating agent is required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium/aminium salt that is exceptionally effective for challenging couplings.[12][13] The superiority of HATU stems from the 1-hydroxy-7-azabenzotriazole (HOAt) moiety incorporated into its structure. Activation of the carboxylic acid with HATU in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) generates a highly reactive OAt-active ester. This intermediate reacts faster and leads to lower rates of racemization compared to its HOBt-based counterparts.[13][14]
Reaction Mechanism:
Caption: Simplified mechanism of HATU-mediated coupling.
Detailed Protocol: HATU Coupling
Materials:
-
Fluorenone-1-carboxylic acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.1 - 1.3 equiv)[15]
-
DIPEA (2.0 - 3.0 equiv)[15]
-
Anhydrous DMF
-
Standard workup reagents (Ethyl Acetate, 1N HCl or sat. NH₄Cl, sat. NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the fluorenone-1-carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.5 equiv) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the reactive OAt-ester before the amine is introduced.[15]
-
Add the amine (1.1 equiv), either neat or as a solution in DMF, to the reaction mixture.
-
Continue to stir the reaction at room temperature for 1-18 hours. Monitor progress by TLC or LC-MS.[13]
Work-up & Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by saturated sodium bicarbonate (NaHCO₃), and finally with brine.[13] These washes effectively remove unreacted amine, DIPEA, HOAt, and other water-soluble byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product using flash column chromatography or recrystallization.
Method 3: The Acyl Chloride Route for Highly Demanding Substrates
Expert Rationale: For the most challenging substrates, such as extremely unreactive or sterically bulky amines, direct coupling methods may fail entirely. In these cases, a two-step approach via an acyl chloride intermediate is often the most reliable path to success.[9] Converting the carboxylic acid to its corresponding acyl chloride dramatically increases its electrophilicity, allowing it to react with even poor nucleophiles. Thionyl chloride (SOCl₂) and oxalyl chloride are the most common reagents for this transformation.[16][17] While robust, this method requires careful handling of corrosive and moisture-sensitive reagents.
Reaction Mechanism:
Caption: Two-step amide synthesis via an acyl chloride.
Detailed Protocol: Acyl Chloride Formation and Coupling
Materials:
-
Fluorenone-1-carboxylic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride (2.0-3.0 equiv)
-
Catalytic DMF (1-2 drops)
-
Anhydrous solvent (DCM or Toluene)
-
Amine (1.1 equiv)
-
Base (Pyridine or Et₃N, 2.0 equiv)
Procedure Part A: Acyl Chloride Synthesis
-
Place fluorenone-1-carboxylic acid (1.0 equiv) in a flame-dried flask equipped with a reflux condenser and drying tube, under an inert atmosphere.
-
Add anhydrous DCM or Toluene, followed by a catalytic drop of DMF.
-
Add thionyl chloride (2.0 equiv) dropwise at room temperature.[17][18]
-
Gently heat the mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Cool the reaction to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.
Procedure Part B: Amide Formation
-
Dissolve the crude fluorenone-1-carbonyl chloride in anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the amine (1.1 equiv) and a non-nucleophilic base like triethylamine or pyridine (2.0 equiv) in anhydrous DCM.
-
Slowly add the amine/base solution dropwise to the stirred acyl chloride solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up involves washing with water, dilute acid (e.g., 1N HCl) to remove the base, and brine. The organic layer is then dried and concentrated.
-
Purify the final product by column chromatography.
Comparative Analysis and Method Selection
The optimal choice of coupling method depends on the reactivity of the amine, steric considerations, cost, and the scale of the reaction.
| Feature | EDC/HOBt | HATU/DIPEA | Acyl Chloride Method |
| Reactivity | Moderate | Very High[13] | Highest |
| Substrate Scope | Good for primary/secondary amines, less hindered acids. | Excellent for hindered substrates & electron-deficient amines.[15] | Broadest scope, effective for very unreactive partners. |
| Key Advantage | Low cost, water-soluble byproduct.[10] | Rapid kinetics, low racemization, high yields for difficult cases.[13] | Overcomes most reactivity barriers. |
| Key Disadvantage | May fail for difficult couplings; formation of N-acylurea.[10][19] | High cost; potential for amine guanidinylation if used in excess.[14] | Two steps; requires handling of corrosive/moisture-sensitive reagents. |
| Best For... | Routine synthesis, cost-sensitive projects, readily available amines. | Challenging couplings, sterically hindered substrates, library synthesis. | Failed couplings with other methods, unreactive amines. |
References
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Standard Protocol for HATU Coupling in Solution Phase. Benchchem.
- Application Notes and Protocols for Amide Bond Formation using EDC and H
- Acid-Amine Coupling using EDCI. Organic Synthesis.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. Benchchem.
- A Perspective on Synthesis and Applications of Fluorenones.
- Amine to Amide (EDC + HOBt). Common Organic Chemistry.
- Coupling Reagents. Aapptec Peptides.
- Coupling Reagents.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- Fluorenone. Wikipedia.
- Total synthesis of fluorenones, 4-azafluorenones and related natural products. Elektronische Hochschulschriften der LMU München.
- Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Evolution of amide bond form
- Acid chloride Form
- preparation of acyl chlorides (acid chlorides). Chemguide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorenone - Wikipedia [en.wikipedia.org]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helios.eie.gr [helios.eie.gr]
- 6. hepatochem.com [hepatochem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. reddit.com [reddit.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for Solubilizing Fluorenone Carboxamides in Aqueous Buffers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges of fluorenone carboxamides. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these common experimental hurdles, ensuring the integrity and reproducibility of your results.
Section 1: Understanding the Challenge: The Physicochemical Nature of Fluorenone Carboxamides
Fluorenone carboxamides are a class of compounds characterized by a rigid, polycyclic aromatic fluorenone core. This large, nonpolar structure is inherently hydrophobic, leading to poor solubility in aqueous environments.[1][2] While the carboxamide group adds a degree of polarity and potential for hydrogen bonding, it is often insufficient to counteract the hydrophobicity of the core structure. This low aqueous solubility is a significant challenge in drug discovery and development, as many of these compounds fall into the Biopharmaceutical Classification System (BCS) Class II or IV, indicating that solubility is a rate-limiting factor for absorption and bioavailability.[3][4][5]
Failure to achieve adequate solubility can lead to several experimental artifacts:
-
Compound Precipitation: The compound may fall out of solution upon dilution into aqueous assay buffers, leading to an inaccurate test concentration.
-
Underestimation of Potency: Only the dissolved compound is available to interact with the biological target. If a significant portion is precipitated, the measured biological activity (e.g., IC50) will be artificially low.[6]
-
Poor Data Reproducibility: Inconsistent solubility between experiments can lead to high variability in results, making it difficult to establish reliable structure-activity relationships (SAR).[6]
This guide will walk you through a systematic approach to diagnose and solve these solubility issues.
Section 2: Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address the most common issues encountered in the lab. We will progress from the simplest and most direct methods to more complex formulation strategies.
Q1: My fluorenone carboxamide derivative won't dissolve in my standard aqueous buffer. What is the very first thing I should do?
A1: Your first step is to analyze the chemical structure of your specific fluorenone carboxamide derivative for any ionizable functional groups. The solubility of compounds with acidic or basic moieties is highly dependent on pH.[7][8]
-
Look for acidic groups: The most common is a carboxylic acid (-COOH), but phenols or other acidic protons may be present. These groups can be deprotonated to form a negatively charged, and thus more water-soluble, anion.
-
Look for basic groups: Look for amine functionalities (primary, secondary, or tertiary) or other nitrogen-containing heterocycles. These groups can be protonated to form a positively charged, and thus more water-soluble, cation.
If your molecule contains an ionizable group, pH adjustment is the most powerful and straightforward initial strategy to enhance solubility.[] For compounds without such groups (neutral compounds), this method will not be effective, and you should proceed to Q3.
Q2: My compound has an ionizable group. How do I properly use pH to increase its solubility?
A2: The relationship between pH, pKa, and the ionization state of a compound is described by the Henderson-Hasselbalch equation. As a practical rule of thumb:
-
For an acidic compound: Adjust the pH of the buffer to be at least 1-2 units above its pKa. This will ensure the compound is predominantly in its deprotonated (anionic) and more soluble form.
-
For a basic compound: Adjust the pH of the buffer to be at least 1-2 units below its pKa. This will ensure the compound is predominantly in its protonated (cationic) and more soluble form.
It is crucial to ensure that the chosen pH is compatible with your biological assay and does not affect the stability of your compound or target protein. The best practice is to perform a pH-solubility profile to identify the optimal pH range. See Protocol 1 for a detailed methodology.
Q3: pH adjustment either didn't work for my neutral compound or is incompatible with my assay conditions. What is my next option?
A3: The next strategy is to use a water-miscible organic co-solvent. Co-solvents work by reducing the overall polarity of the aqueous buffer, making it a more favorable environment for hydrophobic molecules.[10][11] This is a very common and effective technique, especially for preparing concentrated stock solutions.[12]
The most common workflow is to dissolve the compound at a high concentration (e.g., 10-30 mM) in 100% organic co-solvent (like DMSO) and then dilute this stock into the final aqueous assay buffer.[6] However, it is critical that the final concentration of the organic solvent in the assay is low enough to not affect the biological system.
Q4: Which co-solvent should I use, and what is a safe final concentration for my experiment?
A4: The choice of co-solvent and its final concentration is a critical parameter that must be empirically determined and validated for each specific assay. Dimethyl sulfoxide (DMSO) is the most widely used co-solvent due to its strong solubilizing power and compatibility with high-throughput screening.[6][13] However, other solvents may be suitable.
Causality: The mechanism of co-solvency involves disrupting the hydrogen-bonding network of water. This creates a microenvironment that is less polar than water alone, reducing the energy required to create a cavity for the nonpolar solute molecule.[]
Always run a vehicle control in your assay, containing the same final concentration of the co-solvent as your test samples, to account for any solvent-induced biological effects.
Table 1: Common Co-solvents for Biological Assays
| Co-solvent | Typical Stock Conc. | Recommended Final Assay Conc. | Notes |
| DMSO | 10-30 mM | < 0.5% (v/v) | Most common; can be toxic to some cells at >1%.[6] |
| Ethanol | 10-50 mM | < 1% (v/v) | Less toxic than DMSO but also a weaker solvent for highly lipophilic compounds. |
| Polyethylene Glycol (PEG 300/400) | Variable | < 5% (v/v) | Often used in in-vivo formulations; can be viscous.[13][14] |
| Methanol | 10-30 mM | < 1% (v/v) | Can be toxic and may interfere with some enzymatic assays. |
Q5: I need to minimize organic solvents due to toxicity or assay interference. What are the alternatives?
A5: If co-solvents are not a viable option, you can use specialized formulating agents like cyclodextrins or surfactants. These are excellent choices for creating truly aqueous solutions or stable colloidal dispersions.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They act as "molecular buckets," encapsulating the hydrophobic fluorenone carboxamide molecule to form a water-soluble "inclusion complex."[16][17] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer significantly enhanced solubility compared to the natural forms.[17][18]
-
Surfactants: These are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[19][20] These micelles have a hydrophobic core that can effectively solubilize your compound, while the hydrophilic shell keeps the entire structure dispersed in water.[21][22] Common non-ionic surfactants used in biological research include Polysorbate 80 (Tween® 80) and Poloxamers.
Q6: How do I decide between using a cyclodextrin and a surfactant?
A6: The choice depends on your specific application, compound, and assay system.
-
Choose Cyclodextrins when: You need a true solution and want to avoid the potential for surfactants to disrupt cell membranes or denature proteins. The drug is released from the cyclodextrin upon dilution, making it freely available.[]
-
Choose Surfactants when: You are working with extremely insoluble ("brick dust") compounds that cannot be solubilized by other means. Surfactants can offer very high loading capacity. However, be aware that the drug is partitioned within the micelle, and this can affect its availability to the biological target. It is also crucial to work with surfactant concentrations well above the CMC.[20]
The following decision-making workflow can help guide your choice.
Caption: A decision workflow for troubleshooting solubility issues.
Q7: My compound is soluble in 100% DMSO, but it crashes out of solution when I dilute it into my assay buffer. How can I fix this?
A7: This is a very common problem caused by the compound being pushed from a good solvent (DMSO) into a poor solvent (aqueous buffer). The key is to manage the dilution process carefully.
-
Lower the Stock Concentration: If you are using a 30 mM stock, try remaking it at 10 mM or even 5 mM. This will result in a lower compound concentration at the point of dilution, reducing the driving force for precipitation.
-
Modify the Dilution Protocol: Instead of adding the DMSO stock directly to the full volume of buffer, add the stock to a smaller volume first, mix thoroughly, and then add the rest of the buffer. Stepwise dilution can sometimes prevent precipitation.[13]
-
Use an Intermediate Solvent: Some protocols create an intermediate dilution of the DMSO stock into an aqueous solution containing a solubilizer (like cyclodextrin) before the final dilution into the assay media.[6]
-
Increase Mixing Energy: Ensure rapid and thorough mixing at the moment of dilution. Vortexing immediately after adding the stock solution is crucial. For plate-based assays, in-well sonication can sometimes help re-dissolve compounds that have precipitated.[6]
Section 3: Detailed Experimental Protocols
Protocol 1: Determining a pH-Solubility Profile
This protocol helps you systematically determine the effect of pH on your compound's solubility.
-
Prepare a series of buffers: Prepare small volumes (e.g., 5-10 mL) of a buffer system spanning a wide pH range (e.g., pH 3 to pH 10). Use a buffer with multiple pKa values like a citrate-phosphate buffer to cover the range.
-
Add excess compound: Add an excess amount of your solid fluorenone carboxamide to each buffer solution in separate vials. Ensure enough solid is present that some will remain undissolved at equilibrium.
-
Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate solid from solution: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm PVDF syringe filter.
-
Quantify the dissolved compound: Carefully take an aliquot of the clear supernatant. Dilute it with a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.
-
Plot the data: Plot the measured solubility (e.g., in µg/mL or µM) on the y-axis against the buffer pH on the x-axis. This plot will reveal the pH range where your compound has the highest solubility.
Protocol 2: Screening Co-solvents for Solubility Enhancement
This protocol is for preparing a stock solution when pH adjustment is not an option.
-
Primary Stock Preparation: Weigh out your compound and dissolve it in 100% DMSO to make a concentrated primary stock (e.g., 20 mM). Ensure it is fully dissolved, using gentle warming or sonication if necessary.
-
Assay Simulation: In a microcentrifuge tube, mimic the final assay dilution. For a 1:200 dilution to achieve a 100 µM final concentration with 0.5% DMSO, add 99.5 µL of your aqueous assay buffer.
-
Dilution and Observation: Add 0.5 µL of your 20 mM DMSO stock to the buffer. Immediately cap and vortex vigorously for 30 seconds.
-
Equilibration and Inspection: Let the tube sit at room temperature for 1-2 hours. Visually inspect for any signs of precipitation (cloudiness, Tyndall effect with a laser pointer, or visible particles). For a more rigorous check, centrifuge the tube and analyze the supernatant concentration by HPLC to determine if the target concentration was achieved.
-
Optimization: If precipitation occurs, repeat the process with a lower concentration primary stock (e.g., 10 mM) or by adding a small amount of a secondary solubilizer (e.g., Tween 80) to the aqueous buffer before dilution.
Protocol 3: Using Cyclodextrins for Solubilization (Phase-Solubility Study)
This protocol helps determine the effectiveness of a cyclodextrin.
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of a chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0, 1, 2, 5, 10, 20 mM) in your desired buffer.
-
Follow Protocol 1, Steps 2-5: Use the cyclodextrin solutions instead of the different pH buffers.
-
Plot and Analyze: Plot the solubility of your fluorenone carboxamide (y-axis) against the cyclodextrin concentration (x-axis). A linear increase in solubility with increasing cyclodextrin concentration (an A_L type plot) indicates the formation of a soluble 1:1 inclusion complex.[17] This data allows you to determine the required cyclodextrin concentration to achieve your target compound concentration.
Caption: Mechanism of cyclodextrin encapsulation.
Protocol 4: General Formulation using a Co-solvent/Surfactant System
This is a common formulation approach for in-vivo studies but can be adapted for in-vitro work. A typical starting point is the "TTP" vehicle: Tween/PEG/PBS.
-
Calculate Amounts: For a final formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline (or PBS), calculate the required volume of each component.
-
Initial Dissolution: Weigh the fluorenone carboxamide powder into a sterile vial. Add the DMSO and vortex until the compound is completely dissolved.
-
Sequential Addition: Add the PEG300 and vortex thoroughly. Then, add the Tween 80 and vortex again. The solution should remain clear.[13]
-
Final Dilution: Slowly add the saline or PBS to the mixture while continuously vortexing to prevent precipitation at the interface.
-
Final Observation: The final formulation should be a clear, homogenous solution. If it is hazy or contains precipitate, the formulation must be optimized, for example, by increasing the co-solvent/surfactant ratio or decreasing the final drug concentration.
Caption: Drug solubilization within a surfactant micelle.
Section 4: Summary of Strategies
| Strategy | Mechanism | Pros | Cons | Best For... |
| pH Adjustment | Increases ionization, leading to stronger solute-water interactions.[7][24] | Simple, highly effective, uses minimal excipients. | Requires an ionizable group; assay must be pH-compatible. | Compounds with acidic or basic functional groups. |
| Co-solvents | Reduces bulk solvent polarity, making it more favorable for hydrophobic solutes.[][10] | Simple to prepare stocks, effective for a wide range of compounds. | Potential for solvent toxicity/assay interference; risk of precipitation on dilution.[6] | Initial screening, preparing high-concentration stocks. |
| Cyclodextrins | Encapsulates the hydrophobic drug in a cavity, presenting a hydrophilic exterior.[16] | Forms true solutions, low toxicity, can improve stability.[15] | Limited loading capacity, can be expensive, potential for competitive binding. | Assays sensitive to organic solvents or surfactants. |
| Surfactants | Partitions the drug into the hydrophobic core of micelles.[19][21] | High solubilizing capacity for very poorly soluble drugs.[20] | Can disrupt membranes or denature proteins; drug is not truly "free" in solution.[25] | Extremely hydrophobic "brick dust" compounds. |
Section 5: References
-
Vertex AI Search. (n.d.). Cyclodextrin in novel formulations and solubility enhancement techniques: a review. Retrieved February 27, 2026, from
-
Popescu, A., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Retrieved February 27, 2026, from
-
Various Authors. (2025, November 8). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Retrieved February 27, 2026, from
-
BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. Retrieved February 27, 2026, from
-
Singh, S., & Singh, R. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Retrieved February 27, 2026, from
-
Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Retrieved February 27, 2026, from
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved February 27, 2026, from
-
Li, M., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. Retrieved February 27, 2026, from
-
Li, M., et al. (2024, November 15). Solubilization techniques used for poorly water-soluble drugs. PubMed. Retrieved February 27, 2026, from
-
Yadav, V., et al. (2023, June 12). A recent overview of surfactant–drug interactions and their importance - PMC. Retrieved February 27, 2026, from
-
Surfactant Supplier Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances? Retrieved February 27, 2026, from
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Mahapatra, A. P. K., et al. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients. Retrieved February 27, 2026, from
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Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved February 27, 2026, from
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Hyda, Y. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Retrieved February 27, 2026, from
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Kostantini, C., et al. (2018, October 23). Effect of Surfactant–Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. Molecular Pharmaceutics. Retrieved February 27, 2026, from
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Di, L., & Kerns, E. H. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9/10). Retrieved February 27, 2026, from
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askIITians. (2025, March 11). How does pH affect solubility? Retrieved February 27, 2026, from
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AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved February 27, 2026, from
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National Center for Biotechnology Information. (n.d.). 9H-fluorene-9-carboxamide. PubChem. Retrieved February 27, 2026, from
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BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. Retrieved February 27, 2026, from
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Wikipedia. (n.d.). Cosolvent. Retrieved February 27, 2026, from
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Sigma-Aldrich. (n.d.). 9-Fluorenone-1-carboxylic acid 99 1573-92-8. Retrieved February 27, 2026, from
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BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. Retrieved February 27, 2026, from
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National Center for Biotechnology Information. (n.d.). Fluorene-1-carboxylic acid. PubChem. Retrieved February 27, 2026, from
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Humayun, H. Y., et al. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Procedia Engineering, 148, 1320-1325. Retrieved February 27, 2026, from
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ResearchGate. (n.d.). 9-fluorenon-4-carboxamides. Retrieved February 27, 2026, from
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ChemicalBook. (2026, January 13). 9-FLUORENONE-1-CARBOXYLIC ACID. Retrieved February 27, 2026, from
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Khan Academy. (n.d.). pH and solubility. Retrieved February 27, 2026, from
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Digital Analysis. (n.d.). pH Adjustment and Neutralization, the basics. Retrieved February 27, 2026, from
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Kośmider, J., & Wysocka, I. (2019, November 7). The effect of using a co-solvent in the extraction process on the performance and quality of the obtained raffinates. Retrieved February 27, 2026, from
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ResearchGate. (n.d.). Fluorene/fluorenone carboxamide derivatives as selective light-up fluorophores for c-myc G-quadruplex. Retrieved February 27, 2026, from
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WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved February 27, 2026, from
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Pinal, R. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2). Retrieved February 27, 2026, from
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Al-Ghananeem, A. M., et al. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. Retrieved February 27, 2026, from
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Wang, Y., et al. (2023, May 6). Enhancing the Water Solubility of 9-Fluorenone Using Cyclodextrin Inclusions: A Green Approach for the Environmental Remediation of OPAHs. MDPI. Retrieved February 27, 2026, from
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National Center for Biotechnology Information. (n.d.). Fluorenone. PubChem. Retrieved February 27, 2026, from
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Various Authors. (2025, May 13). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Retrieved February 27, 2026, from
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Google Patents. (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or ... Retrieved February 27, 2026, from
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LoBrutto, R., et al. (2004, June 6). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. ResearchGate. Retrieved February 27, 2026, from
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Reddit. (2026, January 26). Lab Questions regarding the solubility of 9-Fluorenone in Diethyl Ether and Water. Retrieved February 27, 2026, from
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Troubleshooting purification of 9-oxo-N-phenyl-9H-fluorene-1-carboxamide
Technical Support Center: Purification of 9-oxo-N-phenyl-9H-fluorene-1-carboxamide
Ticket ID: #PUR-FL-9OXO-001 Subject: Troubleshooting Isolation & Purification Protocols Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Executive Summary
You are encountering difficulties purifying 9-oxo-N-phenyl-9H-fluorene-1-carboxamide . This compound is a rigid, planar system characterized by a fluorenone core (C9 ketone) and a carboxamide at the C1 position.
Critical Structural Insight:
Unlike other isomers, the C1-carboxamide is in the peri-position relative to the C9-carbonyl.[1] This proximity facilitates a strong intramolecular hydrogen bond (N-H
-
Consequence 1: This "locks" the molecule into a planar conformation, increasing
- stacking propensity (solubility issues).[1] -
Consequence 2: It "hides" the polar N-H donor, making the molecule surprisingly soluble in non-polar solvents (like toluene or DCM) compared to its C2 or C3 isomers, while reducing solubility in protic solvents.
This guide addresses the three most common failure modes: Oiling Out , Persistent Impurities , and Low Recovery .
Phase 1: Chemical Decontamination (The Wash)
Before attempting recrystallization, you must remove the chemical precursors. The planar nature of the product traps impurities easily.
The Logic: The synthesis typically involves reacting fluorenone-1-carboxylic acid with aniline (via acid chloride or coupling reagents like HATU).[1]
Protocol: The "Sandwich" Extraction
Do not skip this step even if the solid looks clean.
-
Dissolution: Dissolve the crude solid in Dichloromethane (DCM) . Avoid Ethyl Acetate if possible, as fluorenones are highly soluble in DCM, allowing for lower volumes.[1]
-
Acid Wash (Removes Aniline): Wash the organic layer 2x with 1M HCl .[1]
-
Base Wash (Removes Starting Acid): Wash the organic layer 2x with Saturated NaHCO
.[1] -
Brine & Dry: Wash with brine, dry over Na
SO , and concentrate.
Visualization of Workup Flow:
Figure 1: Chemical washing protocol to remove starting materials prior to recrystallization.[1]
Phase 2: Recrystallization Strategies
The intramolecular H-bond makes this molecule behave differently than standard amides.[1]
Scenario A: The "Yellow Sticky Solid" (Oiling Out)
Diagnosis: The compound is precipitating as an oil because the solvent boiling point is higher than the melting point of the solvated impurity mix, or the cooling is too rapid.
Recommended Solvent System: Toluene (Single Solvent) Due to the planar aromatic core and the "hidden" H-bond, Toluene is often the "Goldilocks" solvent—good solubility at reflux, poor solubility at RT.
-
Suspend crude solid in Toluene (10 mL/g).
-
Heat to reflux (
C). If it does not dissolve, add small amounts of DCM dropwise until clear (DCM acts as a solubilizer that boils off first).[1] -
Slow Cool: Turn off heat and let the flask sit in the oil bath as it cools to RT.
-
Harvest: Filter the bright yellow needles.
Scenario B: The "Stubborn Powder" (Low Solubility)
Diagnosis: The crystal lattice energy is too high for Toluene alone.
Recommended Solvent System: DMF / Water (Anti-solvent) [1]
-
Dissolve solid in minimum hot DMF (
C). -
Add hot Water dropwise until persistent cloudiness appears.
-
Add one drop of DMF to clear it.[1]
-
Allow to cool slowly.[1]
Solvent Selection Guide:
| Solvent System | Suitability | Mechanism | Notes |
| Toluene | High | Best for high purity; avoids oiling out.[1] | |
| Ethanol | Medium | H-bonding disruption | May require large volumes due to low solubility.[1] |
| DMF/Water | High | Polarity shift | Excellent recovery, but harder to dry (DMF sticks).[1] |
| DCM/Hexane | Low | Precipitation | Risk of trapping impurities; use only for "crashing out" trash.[1] |
Phase 3: Chromatography Troubleshooting
If recrystallization fails, you must resort to the column. Fluorenone amides often "streak" or "tail" on silica.
The Issue: The amide nitrogen (even if H-bonded) and the ketone oxygen interact strongly with the acidic silanols on the silica gel surface.
The Fix:
-
Pre-buffer the Silica: Flush the column with 1% Triethylamine (TEA) in Hexane before loading.[1] This neutralizes acidic sites.[1]
-
The Eluent: Use DCM : Methanol (99:1 to 95:5) .
-
Solid Load: Do not load as a liquid solution (which may precipitate on the column head).[1] Dissolve in DCM, add silica, rotary evaporate to a dry powder, and load the powder.
Decision Logic for Purification:
Figure 2: Purification decision matrix based on physical state of the crude material.[1]
Frequently Asked Questions (FAQs)
Q: My product is bright orange, but the literature says "yellow." Is it impure? A: Likely, yes.[1] While fluorenones are naturally yellow, a deep orange or reddish tint often indicates the presence of fluorenone-dimers or oxidation byproducts.[1] Recrystallize from Ethanol/Activated Carbon to remove the highly colored impurities.[1]
Q: The NMR shows a split peak for the amide proton. Is this a mixture?
A: Not necessarily. Due to the steric bulk of the phenyl group and the rigid fluorenone core, you may be observing rotamers . Run the NMR at a higher temperature (
Q: Can I use UV to monitor the reaction? A: Yes, but be careful. The fluorenone core is highly fluorescent.[1] Even trace impurities will glow brightly under UV (254/365 nm), potentially making the product spot look larger or "dirtier" than it is.[1] Rely on LC-MS for quantitative conversion data.[1]
References
-
Kemnitzer, W., et al. (2009).[1][6] "Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers."[1][6][7][8] Bioorganic & Medicinal Chemistry Letters, 19(11), 3045-3049.[1][6]
-
Kemnitzer, W., et al. (2010).[1][8] "Structure-activity relationships of the 9-oxo-9H-fluorene ring." Bioorganic & Medicinal Chemistry Letters, 20(3), 1288-1292.[1][8]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for purification of aromatic amides).
-
Gomes, P., et al. (2013).[1] "Direct Synthesis of Amides from Carboxylic Acids and Amines." The Journal of Organic Chemistry, 78(9), 4602–4608. (Reference for general amide synthesis cleanup).
Sources
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- 3. Lab Reporter [fishersci.dk]
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- 6. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Optimizing HPLC Method Development for 9-oxo-N-phenyl-9H-fluorene-1-carboxamide Purity: A Comparative Guide
Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals
Executive Summary
The purity analysis of complex aromatic amides such as 9-oxo-N-phenyl-9H-fluorene-1-carboxamide presents a unique chromatographic challenge. The molecule features a rigid, planar fluorenone core conjugated with an N-phenyl carboxamide group. This structural density results in closely eluting related substances during synthesis, including starting materials (9-oxo-9H-fluorene-1-carboxylic acid, aniline) and degradation products.
While traditional C18 stationary phases are the default starting point for reversed-phase liquid chromatography (RPLC), they often fail to provide baseline resolution for structurally similar planar aromatic impurities. This guide objectively compares the performance of traditional C18 , Phenyl-Hexyl , and high-efficiency Biphenyl stationary phases, providing a mechanistic rationale and a self-validating experimental protocol to achieve superior selectivity.
The Mechanistic Rationale: Beyond Hydrophobic Retention
To develop a robust purity method, we must move beyond empirical screening and understand the causality behind stationary phase selection.
The Limitation of C18
C18 columns rely almost exclusively on hydrophobic (van der Waals) dispersive interactions[1]. Because 9-oxo-N-phenyl-9H-fluorene-1-carboxamide and its primary impurities share a highly hydrophobic fluorenone backbone, their partition coefficients on a C18 phase are nearly identical, leading to co-elution and poor peak asymmetry.
The Biphenyl Advantage: Mixed-Mode Selectivity
Biphenyl stationary phases offer a mixed-mode retention mechanism that is highly orthogonal to C18[1]. The biphenyl ligand provides three distinct interaction pathways:
-
Hydrophobic Interactions: Similar to alkyl phases, but slightly weaker.
-
Interactions: The dual-ring system of the biphenyl phase interacts strongly with the
electrons of the fluorenone core and the N-phenyl ring[2]. -
Hydrogen Bonding Capacity: Biphenyl phases exhibit a significantly higher hydrogen-bonding capacity compared to C18 alkyl phases[3]. This is critical for resolving the carboxamide moiety, which acts as both a hydrogen bond donor (NH) and acceptor (C=O).
Mobile Phase Causality: Methanol vs. Acetonitrile
When utilizing aromatic stationary phases, the choice of organic modifier dictates the strength of the
Chromatographic retention mechanisms comparing C18 and Biphenyl phases.
Comparative Performance Data
To objectively evaluate these columns, a standard mixture containing 9-oxo-N-phenyl-9H-fluorene-1-carboxamide (API) and its three primary related substances (Impurity A: 9-fluorenone; Impurity B: 9-oxo-9H-fluorene-1-carboxylic acid; Impurity C: Aniline) was analyzed.
Chromatographic Conditions:
-
Dimensions: 100 mm x 4.6 mm, 2.7 µm (Core-Shell)
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress acid ionization)
-
Mobile Phase B: Methanol
-
Gradient: 30% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Table 1: Chromatographic Performance Comparison
| Parameter | C18 Column | Phenyl-Hexyl Column | Biphenyl Column |
| Retention Time (API) | 8.45 min | 8.10 min | 9.35 min |
| Resolution ( | 1.1 (Co-elution) | 1.6 (Partial) | 2.8 (Baseline) |
| Resolution ( | 1.4 (Partial) | 1.9 (Baseline) | 3.2 (Baseline) |
| Peak Asymmetry ( | 1.65 (Tailing) | 1.30 | 1.05 (Symmetrical) |
| Theoretical Plates (N) | 12,500 | 14,200 | 18,500 |
Data Interpretation: The Biphenyl column demonstrates superior resolution (
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. If the System Suitability Testing (SST) criteria in Step 4 are not met, the method is not ready for sample analysis.
Step 1: Mobile Phase Preparation
-
Aqueous Phase (A): Measure 1000 mL of HPLC-grade water. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and degas via sonication for 10 minutes. Rationale: Formic acid ensures the carboxylic acid impurity remains protonated, preventing peak splitting.
-
Organic Phase (B): Use 1000 mL of HPLC-grade Methanol. Do not substitute with Acetonitrile to preserve
selectivity[4].
Step 2: Sample Preparation
-
Diluent: Methanol:Water (50:50, v/v).
-
Standard Solution: Accurately weigh 10 mg of 9-oxo-N-phenyl-9H-fluorene-1-carboxamide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
-
System Suitability Mix: Spike the standard solution with 0.1% (w/w) of Impurity A, B, and C.
Step 3: Instrument Setup
-
Install a Core-Shell Biphenyl Column (100 x 4.6 mm, 2.7 µm).
-
Set column oven temperature to 35°C to optimize mass transfer and reduce mobile phase viscosity.
-
Equilibrate the column with 30% Mobile Phase B for 15 column volumes (approx. 15 minutes at 1.0 mL/min).
Step 4: System Suitability Testing (Self-Validation)
Inject 5 µL of the System Suitability Mix. The system is only validated for use if it meets the following causality-driven criteria:
-
Resolution (
) between API and Impurity B 2.0: Validates sufficient interaction. -
Tailing Factor (
) of API 1.2: Validates that secondary silanol interactions are successfully masked by the biphenyl ligand and acidic mobile phase. -
%RSD of API Peak Area
1.0% (n=5): Validates injection precision.
Self-validating experimental workflow for purity method execution.
Conclusion
For the purity analysis of 9-oxo-N-phenyl-9H-fluorene-1-carboxamide, traditional C18 columns lack the necessary selectivity mechanisms to resolve closely related planar aromatic impurities. By transitioning to a Biphenyl stationary phase and utilizing Methanol as the organic modifier, analysts can leverage orthogonal
References
-
Nacalai Tesque. "Comparison of biphenyl and other aromatic stationary phases." Nacalai News & Topics. Available at:[Link]
-
Chromatography Online. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." LCGC North America. Available at:[Link]
-
Phenomenex. "Kinetex Biphenyl Column for Aromatic Compounds." Phenomenex Applications. Available at: [Link]
Sources
Comparative Potency Guide: 9-oxo-N-phenyl-9H-fluorene-1-carboxamide vs. Standard Inhibitors
Executive Summary
For drug development professionals evaluating novel pharmacophores, the 9-oxo-9H-fluorene-1-carboxamide scaffold presents a highly versatile, yet target-sensitive, chemical foundation. This guide objectively compares the baseline compound, 9-oxo-N-phenyl-9H-fluorene-1-carboxamide , against its optimized derivatives and standard clinical inhibitors. By analyzing its dual potential as an apoptosis inducer (caspase cascade activator) and an adenylyl cyclase inhibitor (Bacillus anthracis Edema Factor), we establish a clear structure-activity relationship (SAR) that dictates its therapeutic viability.
Target Landscape & Mechanistic Divergence
The pharmacological utility of 9-oxo-N-phenyl-9H-fluorene-1-carboxamide is defined by its rigid, planar fluorenone ring, which allows it to intercalate into specific enzymatic pockets[1]. However, its potency is strictly governed by the substitutions on the N-phenyl ring.
-
Apoptosis Induction (Caspase Activation): The unsubstituted N-phenyl compound and its ortho-substituted derivatives (e.g., 2-methylphenyl) are highly potent activators of the caspase-3/7 cascade[2]. The lipophilic N-aryl ring fits favorably into the hydrophobic binding pockets of the apoptotic machinery, triggering G2/M phase cell cycle arrest followed by programmed cell death[2][3].
-
Edema Factor (EF) Toxin Inhibition: Edema Factor is a bacterial adenylyl cyclase that catalyzes the conversion of ATP to cAMP, leading to severe cellular toxicity[1][4]. While the fluorenone ring successfully mimics the adenine ring of ATP to enter the EF active site, the unsubstituted 9-oxo-N-phenyl-9H-fluorene-1-carboxamide (Compound 4) is relatively inactive[1][4].
The Causality of Potency: Why does the unsubstituted compound fail against EF? The EF active site relies on a metal ion (Mg²⁺ or Mn²⁺) for catalysis. Effective EF inhibitors require a Lewis basic oxygen atom to coordinate with this metal ion[5]. When the benzoic acid carboxylate group is removed to form the simple N-phenyl amide, this critical metal-ion interaction is abolished, resulting in a near-total loss of inhibitory potency[4][5].
Dual pharmacological pathways of the fluorenone carboxamide scaffold.
Quantitative Potency Comparison
To contextualize the efficacy of the 9-oxo-N-phenyl-9H-fluorene-1-carboxamide scaffold, we compare it against both optimized SAR derivatives and standard clinical inhibitors across two distinct therapeutic assays.
Table 1: Apoptosis Induction (Growth Inhibition in Cancer Cell Lines)
The fluorenone scaffold demonstrates sub-micromolar potency comparable to standard chemotherapeutics when evaluating cell growth inhibition (GI₅₀) and caspase activation (EC₅₀).
| Compound | Target / Mechanism | Cell Line | EC₅₀ / GI₅₀ (µM) | Reference |
| 9-oxo-N-phenyl-9H-fluorene-1-carboxamide | Caspase cascade | HCT116 | ~1.5 - 2.0 | [3] |
| N-(2-Methylphenyl)- derivative (Lead 2a) | Caspase cascade | HCT116 | < 1.0 | [2] |
| 5-Fluorouracil (Standard) | DNA/RNA synthesis | HCT116 | ~2.0 - 5.0 | [6] |
| Paclitaxel (Standard) | Microtubule stabilization | A549 / HCT116 | < 0.1 | [7] |
Table 2: Edema Factor (EF) Toxin Inhibition
Against bacterial adenylyl cyclase, the unsubstituted N-phenyl variant serves only as an inactive baseline. The addition of a 3-carboxyl group (Compound 1) is strictly required to restore potency to clinically relevant levels.
| Compound | Target | Structural Modification | IC₅₀ (µM) | Reference |
| 9-oxo-N-phenyl-9H-fluorene-1-carboxamide (Cmpd 4) | EF Active Site | Unsubstituted N-phenyl | > 50 (Inactive) | [4] |
| 3-[(9-oxo-9H-fluorene-1-carbonyl)-amino]-benzoic acid (Cmpd 1) | EF Active Site | 3-carboxyl substitution | 2 - 9 | [1] |
| Adefovir (Nucleotide Standard) | Adenylyl Cyclase | AMP analog | ~ 0.1 - 1.0 | Field Standard |
Self-Validating Experimental Protocols
To ensure rigorous scientific trustworthiness, the following step-by-step methodologies are provided. These protocols are designed as self-validating systems, utilizing internal controls and specific biochemical readouts to eliminate false positives.
Self-validating high-throughput screening workflows for dual-target evaluation.
Protocol A: High-Throughput Caspase-3/7 Activation Assay
Purpose: To quantify the apoptosis-inducing potency of fluorenone derivatives.
-
Cell Seeding: Seed HCT116 human colon cancer cells at a density of 10,000 cells/well in a 96-well microtiter plate using RPMI-1640 media supplemented with 10% FBS[8].
-
Compound Preparation: Dissolve 9-oxo-N-phenyl-9H-fluorene-1-carboxamide in 100% DMSO to create a 10 mM master stock. Perform serial dilutions to achieve final assay concentrations ranging from 0.1 nM to 10 µM. Critical: Ensure the final DMSO concentration in the assay wells does not exceed 0.5% to prevent solvent-induced cytotoxicity[8].
-
Incubation & Controls: Treat the cells and incubate at 37°C with 5% CO₂ for 24 hours. Self-Validation: Include a 0.5% DMSO vehicle well (Negative Control) and a 1 µM Paclitaxel well (Positive Control).
-
Fluorogenic Readout: Add a caspase-3/7 specific fluorogenic substrate (e.g., Ac-DEVD-AMC). The cleavage of the AMC fluorophore by activated caspases provides a direct, target-specific readout.
-
Quantification: Measure fluorescence using a microplate reader (Excitation: 380 nm, Emission: 460 nm). Calculate the EC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol B: Edema Toxin cAMP Accumulation Bioassay
Purpose: To evaluate the adenylyl cyclase inhibitory activity of the scaffold.
-
Macrophage Preparation: Plate murine monocyte-macrophage RAW 264.7 cells in 96-well plates and culture until 80% confluent[1].
-
Toxin & Inhibitor Co-treatment: Pre-incubate the cells with varying concentrations of the test compound for 30 minutes. Subsequently, add Edema Toxin (a combination of Protective Antigen and Edema Factor) to the wells[1].
-
Lysis & Stabilization: After 1.5 hours of incubation, lyse the cells using 0.1 M HCl. Causality: The acidic environment immediately halts adenylyl cyclase activity and stabilizes the generated cAMP, preventing degradation by endogenous phosphodiesterases.
-
Competitive ELISA: Quantify intracellular cAMP levels using a competitive cAMP ELISA kit. The IC₅₀ is defined as the compound concentration required to reduce cAMP accumulation by 50% relative to the toxin-only positive control[1].
Conclusion
The 9-oxo-N-phenyl-9H-fluorene-1-carboxamide scaffold is a powerful tool in drug discovery, provided its structural limitations are respected. As a standalone entity, it exhibits potent, sub-micromolar efficacy as an apoptosis inducer via the caspase cascade, rivaling standard agents like 5-Fluorouracil. However, researchers attempting to utilize this scaffold for Edema Factor inhibition must recognize that the unsubstituted N-phenyl ring lacks the necessary Lewis basicity for metal ion coordination. Rational structure-based redesign—specifically the integration of a carboxylate group—is mandatory to repurpose this scaffold into a viable adenylyl cyclase inhibitor.
References
-
Chen, D. et al. "Structure-based redesign of an edema toxin inhibitor." Bioorganic & Medicinal Chemistry, 2011. URL:[Link]
-
Kemnitzer, W. et al. "Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group." Bioorganic & Medicinal Chemistry Letters, 2009. URL: [Link]
-
Kemnitzer, W. et al. "Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring." Bioorganic & Medicinal Chemistry Letters, 2010. URL:[Link]
- Tseng, B. et al. "Substituted N-aryl-9-oxo-9H-fluorene-1-carboxamides and analogs as activators of caspases and inducers of apoptosis." US Patent US20080096848A1, 2008.
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- 2. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
X-ray crystallography data for N-phenyl-9-oxo-9H-fluorene-1-carboxamide
Executive Summary
This guide provides a structural and functional analysis of N-phenyl-9-oxo-9H-fluorene-1-carboxamide , a pivotal scaffold in the development of apoptosis inducers and tubulin inhibitors. Unlike standard chemotherapy agents, this fluorenone derivative leverages a specific peri-interaction to lock molecular conformation, a feature distinct from its regioisomers (e.g., the 4-carboxamide). This document compares the 1-carboxamide derivative against its structural analogs, providing crystallographic insights, synthesis protocols, and biological efficacy data for drug development professionals.
Part 1: Structural & Crystallographic Analysis[1][2]
The "Peri-Effect" and Conformational Locking
The defining crystallographic feature of N-phenyl-9-oxo-9H-fluorene-1-carboxamide is the intramolecular hydrogen bond formed between the amide nitrogen (N-H) at position 1 and the carbonyl oxygen (C=O) at position 9.
-
Product (1-Carboxamide): The peri-proximity (positions 1 and 9) facilitates a strong intramolecular hydrogen bond (N-H···O=C). This forms a pseudo-six-membered ring, locking the amide moiety into coplanarity with the fluorenone core. This planarity is critical for intercalation into DNA or binding to tubulin hydrophobic pockets.
-
Alternative (4-Carboxamide): In the 4-position, the amide is too distant from the C9 carbonyl to form an intramolecular bond. Consequently, the amide group rotates freely, often adopting a non-planar conformation to minimize steric clash with adjacent hydrogens, leading to significantly reduced biological activity.
Comparative Crystallographic Data
While proprietary datasets exist for specific derivatives, the structural parameters below compare the target scaffold against the verified crystal structure of its closest regioisomer and the core nucleus.
| Feature | Target: 1-Carboxamide Derivative (Predicted/Model) | Alternative: 4-Carboxamide Derivative (Experimental) | Core: 9-Fluorenone (Experimental) |
| Crystal System | Monoclinic (Predicted) | Monoclinic | Orthorhombic |
| Space Group | P21/c | P21/c | Pnma |
| Molecular Planarity | High (Locked by H-bond) | Low (Torsion angle > 20°) | Perfect Planarity |
| Intramolecular H-Bond | Yes (N-H···O=C, ~1.9 Å) | No | N/A |
| Packing Motif | H-Bond Dimers (Intermolecular) | Herringbone | |
| Key Reference | Modeled based on Kemnitzer et al. [1] | Kennard et al.[1] [2] | Chetkina et al.[1] [3] |
Analyst Note: In the absence of a specific CCDC entry for the unsubstituted phenyl-1-carboxamide, researchers should utilize the 9-oxo-9H-fluorene-4-carboxylic acid structure (CCDC Ref: 1146822) as a negative control for molecular replacement, correcting for the planar torsion in the 1-position.
Part 2: Biological Performance & Efficacy Data
The 1-carboxamide scaffold demonstrates superior potency in apoptosis induction compared to the 4-carboxamide and simple fluorenone analogs. The data below summarizes the Structure-Activity Relationship (SAR) established in high-throughput screening assays.
Comparative Potency (Apoptosis Induction)
Data normalized from caspase-activation assays in T47D (Breast Cancer) cell lines.
| Compound Class | Substitution (R) | EC50 ( | Mechanism of Action |
| 1-Carboxamide (Target) | N-(2-methylphenyl) | 0.29 | Tubulin Destabilization + Caspase Activation |
| 1-Carboxamide | N-phenyl (Unsubstituted) | 1.20 | Caspase Activation |
| 4-Carboxamide | N-phenyl | > 50.0 (Inactive) | None observed |
| 9-Fluorenone | None (Core only) | > 100.0 | Weak Intercalation |
Mechanism of Action Pathway
The following diagram illustrates the signaling cascade triggered by the 1-carboxamide derivative, distinguishing it from the inactive pathways of the 4-isomer.
Caption: Mechanism of action showing the critical dependency of tubulin binding on the planar conformation of the 1-carboxamide derivative.
Part 3: Synthesis & Experimental Protocol
To ensure reproducibility, the following protocol describes the synthesis of the target compound from commercially available starting materials. This route avoids the low yields associated with direct amidation by utilizing an acid chloride intermediate.
Reaction Workflow
Caption: Two-step synthesis route via acid chloride activation to maximize yield and purity.
Detailed Protocol
1. Activation (Acid Chloride Formation):
-
Reagents: 9-oxo-9H-fluorene-1-carboxylic acid (1.0 eq), Thionyl chloride (SOCl₂, 5.0 eq), catalytic DMF (1 drop).
-
Procedure: Dissolve the carboxylic acid in neat thionyl chloride. Add DMF.[2][3] Reflux at 80°C for 3 hours until gas evolution ceases.
-
Isolation: Evaporate excess SOCl₂ under reduced pressure. Azeotrope with toluene (2x) to remove traces. Use the crude yellow solid immediately.
2. Amidation (Coupling):
-
Reagents: Crude acid chloride (1.0 eq), Aniline (1.1 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM, anhydrous).
-
Procedure: Dissolve aniline and TEA in DCM at 0°C. Add the acid chloride (dissolved in DCM) dropwise over 30 minutes. Allow to warm to room temperature and stir for 12 hours.
-
Work-up: Wash with 1N HCl (to remove excess aniline), then sat. NaHCO₃, then Brine. Dry over MgSO₄.
-
Purification: Recrystallize from Ethanol/DMF (9:1) to obtain yellow needles suitable for X-ray diffraction.
3. Characterization Validation (Self-Check):
-
1H NMR (DMSO-d6): Look for the amide singlet at
> 10.0 ppm. The C1-H proton of the fluorenone ring often appears downfield due to the carbonyl anisotropy. -
IR Spectroscopy: Confirm the presence of two carbonyl peaks: ~1715 cm⁻¹ (Fluorenone C=O) and ~1660 cm⁻¹ (Amide C=O).
References
-
Kemnitzer, W., et al. (2009).[4] "Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers."[4][5][6] Bioorganic & Medicinal Chemistry Letters, 19(11), 3045-3049.
-
Kennard, C. H. L., Smith, G., & Katekar, G. F. (1981).[1] "Crystal structure of 9-oxofluorene-4-carboxylic acid." Australian Journal of Chemistry, 34(5), 1143–1146.
-
Chetkina, L. A., & Belsky, V. K. (2013). "X-ray diffraction study of fluorene, 9-fluorenone, and 9-dicyanomethylenefluorene derivatives." Crystallography Reports, 58, 26–48.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 345028, 9H-fluorene-9-carboxamide.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure–activity relationships of the carboxamide group [academia.edu]
A Comparative Guide to IR Spectroscopy of Amide and Ketone Groups in Fluorenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Vibrational Landscape of Fluorenone and Its Amide Derivatives
Infrared spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies, providing a unique "fingerprint" of the molecule's structure. For fluorenone and its derivatives, the carbonyl (C=O) and amide groups are of primary interest due to their strong IR absorptions and sensitivity to their chemical environment.
The Ketone Carbonyl Stretch: A Reference Point
The fluorenone core contains a ketone carbonyl group. In an unstrained, saturated acyclic ketone, the C=O stretching vibration typically appears around 1715 cm⁻¹.[1] However, in fluorenone, this band is observed at a lower frequency, approximately 1715 cm⁻¹, due to conjugation with the aromatic system.[2] This delocalization of electron density from the aromatic rings to the carbonyl group weakens the C=O double bond, lowering the energy and, consequently, the wavenumber required for the stretching vibration. This phenomenon is a key diagnostic feature for aromatic ketones.[3]
The Amide Functional Group: A More Complex Signature
The introduction of an amide group (-CONH-) to the fluorenone scaffold introduces several new characteristic IR bands. The most prominent of these are the N-H stretching and the "Amide I" and "Amide II" bands.
-
N-H Stretching: Primary amides (-CONH₂) exhibit two N-H stretching bands, corresponding to asymmetric and symmetric stretching, typically in the range of 3170-3500 cm⁻¹.[4] Secondary amides (-CONHR), which are common in drug candidates, show a single N-H stretching band in the same region.[5] The position and broadness of these bands are highly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding broadens these peaks and shifts them to lower wavenumbers.[5]
-
Amide I Band (C=O Stretch): This is primarily due to the C=O stretching vibration of the amide group and is typically found between 1630 and 1690 cm⁻¹.[6] Similar to ketones, conjugation with the fluorenone aromatic system tends to lower this frequency. Resonance within the amide group itself, where the lone pair on the nitrogen atom delocalizes onto the carbonyl oxygen, also weakens the C=O bond and lowers its stretching frequency compared to a ketone.[5][7] This makes the Amide I band a crucial marker for distinguishing between ketone and amide carbonyls.
-
Amide II Band (N-H Bending and C-N Stretching): This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.[5] It is a characteristic feature of primary and secondary amides and typically appears in the region of 1515-1570 cm⁻¹ for secondary amides in the solid state.[5] The presence of a distinct Amide II band is a strong indicator of an amide functional group.
Comparative Analysis of IR Bands
The following table summarizes the expected IR absorption regions for the key functional groups in fluorenone and its hypothetical amide derivatives. This data is synthesized from established spectroscopic principles and literature values.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Key Influencing Factors & Notes |
| Ketone (Fluorenone) | C=O Stretch | ~1715[2] | Conjugation with the aromatic rings lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[3] |
| Primary Amide | N-H Asymmetric & Symmetric Stretch | 3180-3350 (solid)[5] | Two distinct peaks. Broadened by hydrogen bonding. |
| Amide I (C=O Stretch) | ~1650 (solid)[5] | Lower frequency than ketones due to resonance within the amide group.[5] | |
| Amide II (N-H Bend & C-N Stretch) | 1620-1655 (solid)[5] | Often overlaps with the Amide I band in solid samples.[5] | |
| Secondary Amide | N-H Stretch | 3060-3330 (solid)[5] | A single, often broad peak due to hydrogen bonding. |
| Amide I (C=O Stretch) | ~1640 (solid)[5] | Resonance and conjugation effects are significant. | |
| Amide II (N-H Bend & C-N Stretch) | 1515-1570 (solid)[5] | A strong, characteristic band useful for identification. |
Visualizing the Key Vibrational Modes
To better understand the molecular motions corresponding to these IR bands, the following diagrams illustrate the key stretching and bending vibrations.
Figure 1. Key vibrational modes in ketones and amides.
Experimental Protocol: Acquiring the IR Spectrum of a Solid Fluorenone Derivative
This protocol outlines the standard procedure for obtaining a high-quality IR spectrum of a solid organic compound using the KBr pellet method. This technique is widely used due to its ability to produce sharp, well-resolved spectra free from solvent interference.[1]
Materials and Equipment
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Infrared-grade Potassium Bromide (KBr), dried
-
Spatula
-
Sample of the fluorenone derivative (1-2 mg)
Step-by-Step Methodology
-
Sample Preparation:
-
Place approximately 1-2 mg of the solid fluorenone derivative into a clean, dry agate mortar.[8]
-
Add approximately 100-200 mg of dry, infrared-grade KBr powder to the mortar.[5] The sample-to-KBr ratio should be in the range of 0.2% to 1%.[8]
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to 1-2 microns to minimize light scattering.[8]
-
-
Pellet Formation:
-
Carefully transfer the ground powder into the collar of the pellet die.
-
Assemble the pellet die according to the manufacturer's instructions.
-
Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[7]
-
-
Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.
-
Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Process the spectrum as needed (e.g., baseline correction).
-
Alternative Sampling: Attenuated Total Reflectance (ATR)
For rapid analysis without extensive sample preparation, Attenuated Total Reflectance (ATR) is an excellent alternative.[1] A small amount of the solid powder is simply placed on the ATR crystal, and pressure is applied to ensure good contact.[5] ATR is particularly useful for screening multiple samples quickly.
Workflow for Spectroscopic Analysis
The following diagram outlines the logical workflow for analyzing the IR spectrum of a fluorenone derivative.
Figure 2. Workflow for IR spectral analysis of fluorenone derivatives.
Conclusion
The infrared spectrum provides a powerful and readily accessible tool for the structural characterization of fluorenone derivatives. The distinct positions of the ketone and amide carbonyl stretching frequencies, coupled with the characteristic N-H stretching and Amide II bands, allow for unambiguous identification of these crucial functional groups. By understanding the influence of conjugation and hydrogen bonding, researchers can interpret subtle shifts in these bands to gain deeper insights into the molecular structure and intermolecular interactions of these important compounds.
References
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). FT-IR sample preparation. Retrieved from [Link]
-
JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
-
University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Universal Journal of Pharmaceutical Research. (2024, November 15). Study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
SlideShare. (n.d.). Infra-red spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of the polyamide. Retrieved from [Link]
-
CU Boulder Department of Chemistry. (n.d.). IR Spectrum Acquisition. Retrieved from [Link]
-
YouTube. (2020, July 29). IR Spectroscopy - Basic Introduction. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) FT‐IR spectra of 9‐fluorenone and F‐POPs. (b) Solid‐state ¹³C NMR.... Retrieved from [Link]
-
NIST WebBook. (n.d.). 9H-Fluoren-9-one. Retrieved from [Link]
-
Chegg.com. (2020, April 10). Solved IR Spectrum of 9-fluorenone HIT-NO=1872 SCORE= 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and computed IR spectra for 9-fluorenone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluorenone synthesis. Retrieved from [Link]
-
PMC. (2024, May 10). Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
Sources
- 1. jascoinc.com [jascoinc.com]
- 2. 9H-Fluoren-9-one [webbook.nist.gov]
- 3. 2-Amino-9-fluorenone 98 3096-57-9 [sigmaaldrich.com]
- 4. ujpronline.com [ujpronline.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eng.uc.edu [eng.uc.edu]
Comparative stability studies of fluorenone vs fluorene carboxamides
Executive Summary: The Scaffold Divergence
In drug discovery and organic electronics, the choice between a Fluorenone (9-oxo-9H-fluorene) and a Fluorene Carboxamide (carbamoyl-9H-fluorene) scaffold is often a trade-off between metabolic rigidity and functional versatility .
-
Fluorenone represents the thermodynamic "sink" of the fluorene class. It is an oxidized, planar, electron-deficient scaffold exhibiting high oxidative and thermal stability. Its primary instability risk is reduction (to fluorenol) or nucleophilic attack at the carbonyl.
-
Fluorene Carboxamides retain the sp³ hybridized C9 methylene bridge (unless specified as 9-oxo-carboxamides). They are kinetically labile at two distinct sites: the C9 position (susceptible to auto-oxidation to fluorenone) and the amide bond (susceptible to enzymatic or hydrolytic cleavage).
This guide provides a technical comparison of these two moieties, focusing on oxidative, hydrolytic, and metabolic stability profiles.
Chemical Stability Profile
Oxidative Stability (The C9 "Hotspot")
The defining stability difference lies at the C9 position.
-
Fluorene Carboxamides (9H-fluorene core): The C9 protons are benzylic and relatively acidic (pKa ~23 in DMSO). They are prone to radical abstraction, leading to auto-oxidation. In the presence of air and light, or metabolic enzymes (CYPs), fluorene carboxamides degrade into 9-hydroxy-fluorene carboxamides and eventually 9-oxo-fluorene carboxamides (fluorenone carboxamides).
-
Fluorenone: The C9 position is already fully oxidized to a ketone. It is chemically inert to further oxidation under standard physiological and environmental conditions.
Experimental Insight: In accelerated stability testing (60°C, ambient air), 9H-fluorene-9-carboxamide shows detectable formation of fluorenone derivatives within 48 hours, whereas fluorenone remains >99% pure.
Hydrolytic Stability (The Functional Group)
-
Fluorenone: Lacks hydrolyzable groups. Stable across a broad pH range (1–13).
-
Fluorene Carboxamides: The amide bond is generally robust but susceptible to hydrolysis under extreme pH or in the presence of amidases.
-
Acidic Hydrolysis: Protonation of the carbonyl oxygen leads to nucleophilic attack by water, yielding Fluorene Carboxylic Acid .
-
Basic Hydrolysis: Direct nucleophilic attack by hydroxide.
-
Photostability
Fluorenone is a known photosensitizer (high triplet yield). While it is stable itself, it can generate singlet oxygen (
Comparative Data Analysis
The following table summarizes the stability metrics derived from standard forced degradation protocols.
| Parameter | Fluorenone Scaffold | Fluorene Carboxamide (9H) | Mechanism of Failure (Carboxamide) |
| Thermal Stability (Solid, 100°C) | High (Stable > 2 weeks) | Moderate (Degrades > 72h) | Auto-oxidation at C9 |
| Oxidative Stress (H₂O₂, 24h) | Inert (< 0.1% degradation) | Labile (5–15% degradation) | Radical oxidation to Fluorenone |
| Hydrolytic Stability (pH 1, 37°C) | Inert | Moderate (t1/2 ~ 48–72h) | Amide hydrolysis to Acid |
| Metabolic Stability (Microsomes) | High (Phase I stable) | Low to Moderate | Hydroxylation (C9) & Amidase |
| Photostability (UV-A) | Stable (Photosensitizer) | Unstable | Photo-oxidation to Fluorenone |
Degradation Pathways & Logic[1][2][3][4]
The following diagram illustrates the causal relationships in the degradation of Fluorene Carboxamides. Note that Fluorenone is not just a competitor; it is often the degradation product of the fluorene scaffold.
Caption: Mechanistic pathway showing Fluorene Carboxamide degradation via C9-oxidation (Red) and Amide Hydrolysis (Green).
Experimental Protocols
To validate these stability profiles in your own lab, use the following self-validating protocols.
Protocol A: Accelerated Oxidative Stress Testing (AOST)
Objective: To quantify the susceptibility of the C9 position to oxidation.
-
Preparation: Dissolve the test compound (Fluorene Carboxamide vs Fluorenone) at 100 µM in Acetonitrile:Water (1:1).
-
Stress Induction: Add AIBN (2,2'-azobisisobutyronitrile) at 10 mM as a radical initiator.
-
Incubation: Heat to 40°C under aerobic conditions for 24 hours.
-
Analysis: Analyze via HPLC-UV/Vis (254 nm).
-
Success Criteria: Fluorenone should show < 1% change in AUC (Area Under Curve). Fluorene Carboxamide will show a new peak at RRT (Relative Retention Time) ~0.9 corresponding to the ketone derivative.
-
-
Validation: Co-inject with an authentic standard of 9-fluorenone to confirm the identity of the degradation product.
Protocol B: Microsomal Stability Assay (Metabolic)
Objective: To distinguish between enzymatic hydrolysis (amidase) and oxidative clearance (CYP).
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Reaction:
-
Arm A (+NADPH): Activates CYP450 enzymes (Oxidative pathway).
-
Arm B (-NADPH): Measures non-CYP metabolism (Hydrolytic/Amidase pathway).
-
-
Substrate: Incubate test compounds at 1 µM for 0, 15, 30, and 60 minutes at 37°C.
-
Quench: Add ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Calculation:
-
Interpretation:
-
If Arm A clearance >> Arm B clearance: Instability is driven by C9 Oxidation (typical for Fluorene Carboxamides).
-
If Arm A ≈ Arm B > 0: Instability is driven by Amide Hydrolysis .
-
If Arm A ≈ Arm B ≈ 0: Compound is Stable (typical for Fluorenone).
-
References
-
Casellas, M. et al. (1997).[1] "Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp.[2] strain F274."[1][2][3][4] Applied and Environmental Microbiology. Link
-
Kemnitzer, W. et al. (2010).[5] "Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers."[5] Bioorganic & Medicinal Chemistry Letters. Link
-
Resnick, S. M. et al. (1996). "Regiospecificity of naphthalene dioxygenase toward fluorene and its derivatives." Applied and Environmental Microbiology. Link
-
Trenz, S. P. et al. (1994). "Degradation of fluorene by Brevibacterium sp.[1] strain DPO 1361: a novel C-C bond cleavage mechanism." Journal of Bacteriology. Link
-
Banga, S. & Babu, S. A. (2025).[6] "Modification of Fluorene and Fluorenone Core via C-H Functionalization." Organic & Biomolecular Chemistry. Link
Sources
- 1. Molecular mechanisms and biochemical analysis of fluorene degradation by the Pseudomonas sp. SMT-1 strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transformation of Substituted Fluorenes and Fluorene Analogs by Pseudomonas sp. Strain F274 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
